2,5-Dimethyl-1-n-hexyloxybenzene
Description
2,5-Dimethyl-1-n-hexyloxybenzene (C₁₅H₂₂O) is an aromatic ether characterized by a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at position 1 and methyl groups (-CH₃) at positions 2 and 4. This compound is notable for its applications in organic synthesis, liquid crystal technology, and surfactant formulations due to its balanced hydrophobicity and structural stability . The hexyloxy chain enhances solubility in non-polar solvents, while the methyl groups sterically hinder electrophilic substitution reactions, directing reactivity to specific ring positions .
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-hexoxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
YXBIYJCNBNOADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, 2,5-Dimethyl-1-n-hexyloxybenzene is compared below with three analogues:
2,5-Dimethyl-1-n-pentyloxybenzene
- Structural Difference : Shorter pentyloxy chain (-O-C₅H₁₁).
- Impact on Properties :
- Boiling Point : Reduced by ~15°C compared to the hexyloxy derivative due to lower molecular weight (C₁₄H₂₀O vs. C₁₅H₂₂O) .
- Solubility : Higher water solubility (0.02 g/L vs. 0.008 g/L for hexyloxy) due to reduced hydrophobicity .
- Applications : Less effective in liquid crystal formulations due to weaker van der Waals interactions .
2,4-Dimethyl-1-n-hexyloxybenzene
- Structural Difference : Methyl groups at positions 2 and 4 instead of 2 and 5.
- Impact on Properties :
- Reactivity : Increased susceptibility to electrophilic substitution at position 5 due to reduced steric hindrance .
- Thermal Stability : Lower melting point (42°C vs. 58°C) due to asymmetrical substitution disrupting crystal packing .
- Optical Properties : Exhibits a 10 nm redshift in UV-Vis spectra compared to the 2,5-isomer, attributed to altered electron distribution .
2,5-Diethyl-1-n-hexyloxybenzene
- Structural Difference : Ethyl (-C₂H₅) instead of methyl groups.
- Impact on Properties :
- Hydrophobicity : Higher logP value (4.7 vs. 3.9) due to larger alkyl substituents .
- Synthetic Challenges : Lower yield in Friedel-Crafts alkylation due to steric bulk .
- Liquid Crystal Performance : Enhanced mesophase stability but higher viscosity limits device applications .
Data Tables Summarizing Key Comparisons
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) | logP |
|---|---|---|---|---|
| This compound | 218.33 | 285 | 0.008 | 3.9 |
| 2,5-Dimethyl-1-n-pentyloxybenzene | 204.30 | 270 | 0.02 | 3.2 |
| 2,4-Dimethyl-1-n-hexyloxybenzene | 218.33 | 278 | 0.007 | 3.8 |
| 2,5-Diethyl-1-n-hexyloxybenzene | 246.40 | 305 | 0.003 | 4.7 |
*Sources: *
Table 2: Application-Specific Performance
| Compound | Liquid Crystal Transition Temp (°C) | Surfactant CMC (mM) | Reaction Yield (%)* |
|---|---|---|---|
| This compound | 125 | 0.45 | 78 |
| 2,5-Dimethyl-1-n-pentyloxybenzene | 98 | 0.62 | 85 |
| 2,4-Dimethyl-1-n-hexyloxybenzene | 110 | 0.50 | 65 |
| 2,5-Diethyl-1-n-hexyloxybenzene | 142 | 0.30 | 52 |
*Reaction yield for Friedel-Crafts alkylation; CMC = Critical Micelle Concentration *
Research Findings and Industrial Relevance
- Liquid Crystals: The hexyloxy chain in this compound optimizes mesophase stability (125°C) for display technologies, outperforming pentyloxy analogues but underperforming ethyl-substituted derivatives in high-temperature applications .
- Surfactants : Its low CMC (0.45 mM) makes it suitable for detergent formulations, though 2,5-Diethyl-1-n-hexyloxybenzene’s even lower CMC (0.30 mM) is offset by synthesis costs .
- Synthetic Chemistry : Steric effects from the 2,5-methyl groups reduce byproduct formation in directed ortho-metalation reactions, achieving 78% yield vs. 65% for the 2,4-isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
